molecular formula C10H9ClF2O2 B13614963 1-(3-Chloro-4-(difluoromethoxy)phenyl)propan-2-one

1-(3-Chloro-4-(difluoromethoxy)phenyl)propan-2-one

Cat. No.: B13614963
M. Wt: 234.62 g/mol
InChI Key: HAXADIVZRBZUQS-UHFFFAOYSA-N
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Description

1-[3-chloro-4-(difluoromethoxy)phenyl]propan-2-one is an organic compound with the molecular formula C10H10ClF2O2 This compound is characterized by the presence of a chloro group, a difluoromethoxy group, and a propan-2-one moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-chloro-4-(difluoromethoxy)phenyl]propan-2-one typically involves the reaction of 3-chloro-4-(difluoromethoxy)benzaldehyde with a suitable ketone precursor under specific conditions. One common method involves the use of a base-catalyzed aldol condensation reaction, followed by dehydration to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and bases like sodium hydroxide or potassium hydroxide.

Industrial Production Methods

In an industrial setting, the production of 1-[3-chloro-4-(difluoromethoxy)phenyl]propan-2-one may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature control, pressure regulation, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[3-chloro-4-(difluoromethoxy)phenyl]propan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 1-[3-chloro-4-(difluoromethoxy)phenyl]propan-2-ol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[3-chloro-4-(difluoromethoxy)phenyl]propan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals, materials science, and other industrial applications.

Mechanism of Action

The mechanism of action of 1-[3-chloro-4-(difluoromethoxy)phenyl]propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent or non-covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[3-chloro-4-(difluoromethoxy)phenyl]propan-2-ol: A reduced form of the compound with an alcohol group instead of a ketone.

    3-chloro-4-(difluoromethoxy)benzaldehyde: A precursor in the synthesis of the compound.

    1-[3-chloro-4-(trifluoromethoxy)phenyl]propan-2-one: A similar compound with a trifluoromethoxy group instead of a difluoromethoxy group.

Uniqueness

1-[3-chloro-4-(difluoromethoxy)phenyl]propan-2-one is unique due to the presence of both chloro and difluoromethoxy groups, which impart distinct chemical properties and reactivity. These functional groups influence the compound’s behavior in various chemical reactions and its interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H9ClF2O2

Molecular Weight

234.62 g/mol

IUPAC Name

1-[3-chloro-4-(difluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C10H9ClF2O2/c1-6(14)4-7-2-3-9(8(11)5-7)15-10(12)13/h2-3,5,10H,4H2,1H3

InChI Key

HAXADIVZRBZUQS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)OC(F)F)Cl

Origin of Product

United States

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